7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Description
The compound 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a heterocyclic molecule featuring a thiazolo[4,5-d]pyridazinone core. Its structure includes:
- Furan-2-yl at position 7, contributing aromatic and electronic effects.
- Pyrrolidin-1-yl at position 2, introducing a cyclic amine for enhanced solubility and binding interactions.
- 4-(Trifluoromethyl)benzyl at position 5, providing lipophilicity and metabolic stability via the CF₃ group .
This compound is hypothesized to exhibit anticancer and analgesic properties, as suggested by structural parallels to validated bioactive thiazolo[4,5-d]pyridazinones and pyrimidines .
Properties
IUPAC Name |
7-(furan-2-yl)-2-pyrrolidin-1-yl-5-[[4-(trifluoromethyl)phenyl]methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O2S/c22-21(23,24)14-7-5-13(6-8-14)12-28-19(29)17-18(16(26-28)15-4-3-11-30-15)31-20(25-17)27-9-1-2-10-27/h3-8,11H,1-2,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFOKYFRFVAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC=C(C=C4)C(F)(F)F)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(furan-2-yl)-2-(pyrrolidin-1-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one (CAS: 1105192-64-0) is a synthetic organic molecule with potential pharmacological applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F3N3OS
- Molecular Weight : 388.42 g/mol
- Purity : 98%
- InChI Key : IIAVCSMRIFAGKB-UHFFFAOYSA-N
Research indicates that this compound exhibits multiple biological activities through various mechanisms:
- Tyrosine Kinase Inhibition : The compound has been shown to phosphorylate multiple receptor tyrosine kinases, particularly promoting endocytosis of the epidermal growth factor receptor (EGFR) and modulating the endocytosis of activated B-cell receptor complexes. This is crucial for regulating cell signaling pathways involved in cancer progression and immune responses .
- Regulation of Autophagy : It positively regulates late-stage autophagy by influencing the trafficking and function of lysosomal components. This suggests a role in cellular homeostasis and potential therapeutic applications in diseases characterized by autophagy dysregulation .
- Oxidative Stress Response : The compound targets mitochondrial dysfunction during oxidative stress, mediating cell death pathways that could be exploited in cancer therapies or neurodegenerative diseases .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
A study demonstrated that the compound inhibits the proliferation of several cancer cell lines through cell cycle arrest and induction of apoptosis. The mechanism involves the downregulation of phospho-extracellular signal-regulated kinase (ERK) pathways, which are often overactive in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| ARO (BRAF mutant) | 10 | G0/G1 arrest |
| MV4-11 | 14 | Apoptosis induction |
| MOLM13 | 50 | ERK pathway inhibition |
Neuroprotective Effects
In neurodegenerative models, the compound has shown potential neuroprotective effects by modulating apoptosis-related proteins and enhancing neuronal survival under stress conditions.
Case Studies
- Study on Cancer Cell Lines : In vitro studies using ARO and MV4-11 cells showed significant growth inhibition at low concentrations, suggesting potential as a targeted therapy for BRAF mutant cancers.
- Neuroprotection in Oxidative Stress Models : Research involving neuronal cultures exposed to oxidative stress indicated that treatment with this compound reduced cell death and improved survival rates by modulating mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications
Thiazolo[4,5-d]Pyridazinone vs. Thiazolo[4,5-d]Pyrimidine
- Pyrimidine Analogs: Thiazolo[4,5-d]pyrimidines (e.g., compound 5a in ) with 2-oxo or 2-thione groups show antitumor activity but differ in ring saturation and electronic properties. The pyridazinone core in the target compound likely alters pharmacokinetics and target selectivity .
Role of the Trifluoromethyl Group
- Target Compound : The CF₃ group is on the benzyl substituent, enhancing lipophilicity and resistance to oxidative metabolism.
- Core-Modified Analogs : Compounds with CF₃ directly on the thiazolo[4,5-d]pyrimidine core (e.g., 2b in ) demonstrated improved bioavailability and antiproliferative activity in NCI screenings. This suggests the position of CF₃ critically impacts bioactivity .
Substituent Variations
Position 2: Amine Groups
- Pyrrolidin-1-yl (Target) : Cyclic amines like pyrrolidine improve membrane permeability and receptor binding. highlights pyrrolidine-containing analogs (e.g., 10а ) with analgesic efficacy .
- BI58709 showed structural similarity but with a phenethyl group at position 5 .
- Piperidin-1-yl (10b, ) : Larger ring size may reduce metabolic clearance but increase steric hindrance .
Position 5: Alkyl/Aryl Substituents
- 4-(Trifluoromethyl)benzyl (Target) : The benzyl-CF₃ group enhances hydrophobic interactions in enzyme pockets. Similar substituents in improved cytotoxicity in cancer cell lines .
- Phenethyl (BI58709) : A bulkier substituent may reduce solubility but extend half-life .
- Methyl/Unsubstituted () : Simpler groups like methyl (e.g., 5a ) retain activity but with lower potency, emphasizing the need for electronegative substituents .
Position 7: Heteroaromatic Groups
- Furan-2-yl (Target) : Furan contributes π-π stacking and moderate electron-withdrawing effects.
- Thiophen-2-yl (14b, ) : Thiophene analogs (e.g., 14b ) showed altered electronic profiles and comparable analgesic activity, suggesting interchangeability of heterocycles .
- Phenyl (10а, ) : Phenyl groups enhance rigidity but may reduce metabolic stability .
Research Findings and Implications
- Anticancer Potential: The CF₃ group’s position (core vs. substituent) dictates activity. Core CF₃ analogs () showed direct antiproliferative effects, while the target compound’s benzyl-CF₃ may influence off-target interactions .
- Analgesic Activity : Pyrrolidine and morpholine derivatives (–11) reduced acetic acid-induced writhing in mice, suggesting COX-independent mechanisms .
- Synthetic Flexibility : Microwave-assisted synthesis () and hydrazine-mediated cyclization () enable efficient diversification of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
